

Application Note and Protocol: Pharmacokinetic Study of "Ataralgin" in Rats

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Compound of Interest

Compound Name: Ataralgin

Cat. No.: B1202606

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Introduction

Ataralgin is a combination analgesic medication containing paracetamol, guaifenesin, and caffeine.[1][2][3][4][5] This formulation is designed to provide relief from pain and fever, with guaifenesin acting as a muscle relaxant and caffeine potentiating the analgesic effects of paracetamol.[2][3][5] Understanding the pharmacokinetic profile of this combination product is crucial for preclinical safety and efficacy assessment. This document provides a detailed protocol for a pharmacokinetic study of "**Ataralgin**" in a rat model. The study is designed to not only characterize the pharmacokinetic parameters of the individual components when administered as "**Ataralgin**" but also to investigate potential drug-drug interactions that may alter their absorption, distribution, metabolism, and excretion (ADME) profiles compared to when administered individually.

Data Presentation

The following tables summarize the expected pharmacokinetic parameters to be determined from the study. These tables are structured for a clear comparison between the administration of "**Ataralgin**" and the individual components.

Table 1: Pharmacokinetic Parameters of Paracetamol in Rats Following Oral Administration

Treatment Group	C _{max} (µg/mL)	T _{max} (h)	AUC (0-t) (µg·h/mL)	AUC (0-inf) (µg·h/mL)	t _{1/2} (h)	CL/F (mL/h/kg)	Vd/F (L/kg)
Paracetamol Alone							
"Ataralgin"							

Table 2: Pharmacokinetic Parameters of Guaifenesin in Rats Following Oral Administration

Treatment Group	C _{max} (µg/mL)	T _{max} (h)	AUC (0-t) (µg·h/mL)	AUC (0-inf) (µg·h/mL)	t _{1/2} (h)	CL/F (mL/h/kg)	Vd/F (L/kg)
Guaifenesin Alone							
"Ataralgin"							

Table 3: Pharmacokinetic Parameters of Caffeine in Rats Following Oral Administration

Treatment Group	C _{max} (µg/mL)	T _{max} (h)	AUC (0-t) (µg·h/mL)	AUC (0-inf) (µg·h/mL)	t _{1/2} (h)	CL/F (mL/h/kg)	Vd/F (L/kg)
Caffeine Alone							
"Ataralgin"							

(Note: C_{max} = Maximum plasma concentration; T_{max} = Time to reach maximum plasma concentration; AUC (0-t) = Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC (0-inf) = Area under the plasma concentration-time curve from time 0 to infinity; t_{1/2} = Elimination half-life; CL/F = Apparent total clearance; V_d/F = Apparent volume of distribution. The tables will be populated with experimental data upon completion of the study.)

Experimental Protocols

This section details the methodology for the pharmacokinetic study of "**Ataralgin**" in rats.

Animal Model

- Species: Sprague-Dawley rats
- Sex: Male
- Weight: 200-250 g
- Health Status: Healthy, pathogen-free
- Acclimatization: Animals should be acclimatized for at least one week prior to the study under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Animals should be fasted overnight before dosing.

Study Design and Dosing

The study will follow a parallel-group design. Animals will be randomly assigned to one of four treatment groups (n=6 per group):

- Group 1 (**Ataralgin**): Oral administration of a suspension of "**Ataralgin**" tablets.
- Group 2 (Paracetamol): Oral administration of paracetamol.
- Group 3 (Guaifenesin): Oral administration of guaifenesin.
- Group 4 (Caffeine): Oral administration of caffeine.

Dose Calculation: The dosage will be based on the composition of a standard "**Ataralgin**" tablet, which contains 325 mg of paracetamol, 130 mg of guaifenesin, and 70 mg of caffeine.^[1] The rat equivalent dose will be calculated based on body surface area conversion from a standard human dose. Assuming a standard human adult weight of 60 kg, the human dose is approximately 5.42 mg/kg paracetamol, 2.17 mg/kg guaifenesin, and 1.17 mg/kg caffeine. The rat equivalent dose is calculated by multiplying the human dose by a factor of 6.2.^{[6][7][8][9]}

- Paracetamol Dose: ~33.6 mg/kg
- Guaifenesin Dose: ~13.5 mg/kg
- Caffeine Dose: ~7.3 mg/kg

Dosing Formulation and Administration: The "**Ataralgin**" tablets will be crushed and suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The individual components will be dissolved or suspended in the same vehicle. Dosing will be performed via oral gavage at a volume of 10 mL/kg.

Blood Sampling

Blood samples (approximately 0.25 mL) will be collected from the tail vein or via a cannulated jugular vein at the following time points post-dosing: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours. This schedule is designed to capture the absorption, distribution, and elimination phases of all three compounds, considering their reported half-lives in rats.^{[10][11][12][13]} Blood samples will be collected into tubes containing an appropriate anticoagulant (e.g., EDTA).

Plasma Sample Processing and Storage

Blood samples will be centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The resulting plasma samples will be stored at -80°C until bioanalysis.

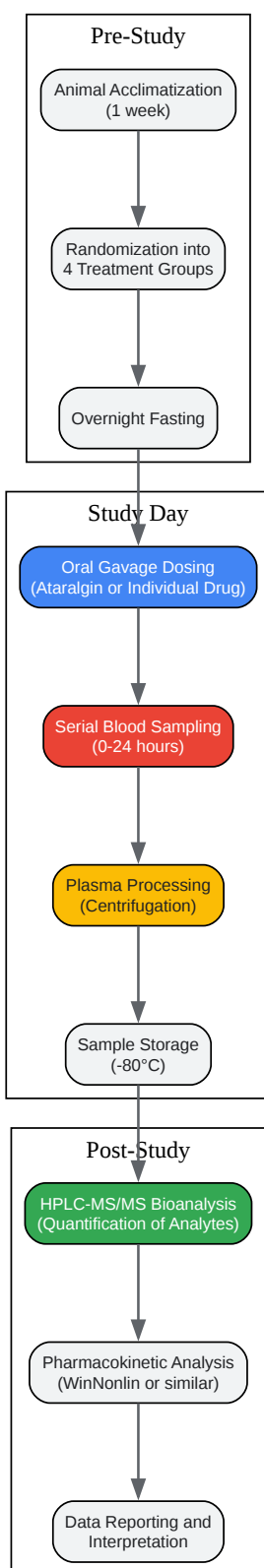
Bioanalytical Method

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method will be used for the simultaneous quantification of paracetamol, guaifenesin, and caffeine in rat plasma.^{[14][15][16][17]}

- **Sample Preparation:** Protein precipitation with a suitable organic solvent (e.g., acetonitrile or methanol) containing an internal standard for each analyte.
- **Chromatographic Separation:** A C18 reverse-phase column with a gradient mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
- **Mass Spectrometric Detection:** A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions for each analyte and internal standard will be monitored for quantification.

Visualizations

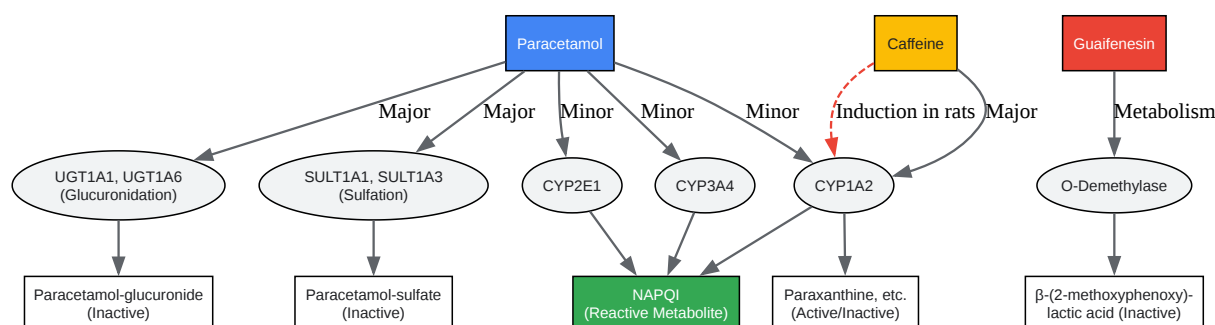
Experimental Workflow



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Caption: Workflow for the pharmacokinetic study of "**Ataralgin**" in rats.

Metabolic Pathways and Potential Interactions



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Caption: Metabolic pathways of **Ataralgin** components and potential interactions.

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